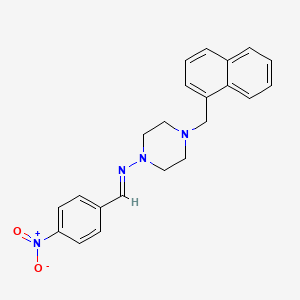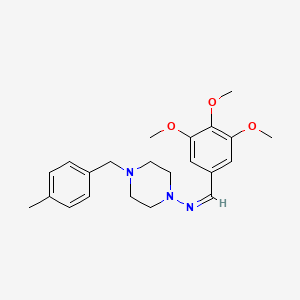
N-(9-anthrylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine
Übersicht
Beschreibung
N-(9-anthrylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as ANAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANAP is a piperazine derivative that exhibits unique structural and chemical properties that make it a valuable tool for investigating various biological processes. In
Wirkmechanismus
N-(9-anthrylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine binds to biological molecules through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. The precise mechanism of action of this compound depends on the specific molecule it is binding to. For example, when this compound binds to DNA, it intercalates between the base pairs, causing a distortion in the helix structure. When this compound binds to proteins, it can cause conformational changes that alter the protein's activity or function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(9-anthrylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine in lab experiments is its ability to selectively bind to certain biological molecules. This allows researchers to investigate the structure and function of these molecules in a more precise and controlled manner. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers.
However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound's binding affinity for certain molecules may be affected by the presence of other molecules in the system, which can complicate the interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research involving N-(9-anthrylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine. One area of interest is the development of new this compound derivatives with improved binding properties or reduced toxicity. Another area of interest is the use of this compound in drug discovery, as it has been shown to inhibit the activity of certain enzymes that are involved in disease processes. Additionally, this compound could be used to investigate the role of nucleic acids and proteins in various biological processes, such as gene expression and protein synthesis. Overall, this compound is a valuable tool for scientific research and has the potential to lead to many new discoveries in the future.
Wissenschaftliche Forschungsanwendungen
N-(9-anthrylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine has been used extensively in scientific research due to its ability to selectively bind to certain biological molecules. This compound has been shown to bind to DNA, RNA, and proteins, making it a valuable tool for investigating the structure and function of these molecules. This compound has also been used to study the interactions between proteins and nucleic acids, as well as the interactions between different proteins.
Eigenschaften
IUPAC Name |
(E)-1-anthracen-9-yl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3/c1-4-13-27-23(8-1)11-7-12-26(27)22-32-16-18-33(19-17-32)31-21-30-28-14-5-2-9-24(28)20-25-10-3-6-15-29(25)30/h1-15,20-21H,16-19,22H2/b31-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILMKSVHAOTWTL-NJZRLIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(diethylamino)ethyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890174.png)
![N'-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B3890179.png)


![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890203.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3890210.png)
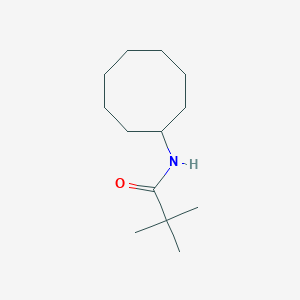
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B3890218.png)
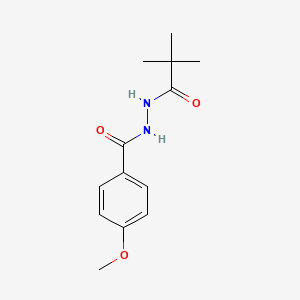
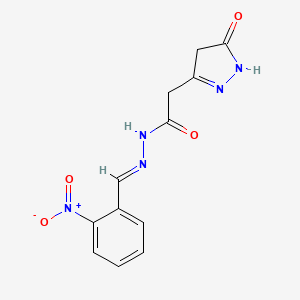
![4-methoxy-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3890243.png)
